In Vivo Survival Superiority: AMPR-22 (≥90%) vs. AMPR-11 (~60%) in Murine S. aureus Sepsis (10 mg/kg, Single Dose)
In a murine model of sepsis induced by intravenous S. aureus injection, a single 10 mg/kg dose of AMPR-22 achieved a survival rate exceeding 90%, while the progenitor peptide AMPR-11 conferred only approximately 60% survival under identical experimental conditions [1]. AMPR-22 further achieved 100% survival in murine sepsis models induced by P. aeruginosa, methicillin-resistant S. aureus (MRSA), and carbapenem-resistant P. aeruginosa (CRPA) [1].
| Evidence Dimension | Survival rate in murine S. aureus sepsis model (single-dose 10 mg/kg i.v.) |
|---|---|
| Target Compound Data | ≥90% survival (AMPR-22); 100% survival vs. P. aeruginosa, MRSA, and CRPA |
| Comparator Or Baseline | ~60% survival (AMPR-11); 0% survival (PBS control) within 3–5 days |
| Quantified Difference | ≥30 percentage-point absolute improvement in survival vs. AMPR-11; complete protection vs. four bacterial challenge strains |
| Conditions | BALB/c mice, intravenous bacterial injection followed 1 hour later by single i.v. peptide dose (10 mg/kg); observation over 15 days; n = 10–15 per group [1] |
Why This Matters
This head-to-head in vivo survival advantage over the direct progenitor peptide is the single most critical differentiator for researchers selecting a lead AMP candidate for preclinical sepsis efficacy studies.
- [1] You, D.-G., Lee, H.-R., Kim, H.-K., Lee, G.-Y., Yoo, Y.-D. A Novel Peptide Derived from the Transmembrane Domain of Romo1 Is a Promising Candidate for Sepsis Treatment and Multidrug-Resistant Bacteria. Int. J. Mol. Sci. 2021, 22(15), 8243. DOI: 10.3390/ijms22158243. View Source
